Ethanolamine-15N Hydrochloride
Description
Significance of Nitrogen-15 (15N) Isotopes in Tracer Methodologies
Nitrogen is a fundamental component of numerous biological molecules, including amino acids, proteins, and nucleic acids. The stable isotope Nitrogen-15 (¹⁵N) is an invaluable tool for studying the nitrogen cycle. frontiersin.orgwikipedia.org Unlike the more abundant ¹⁴N, ¹⁵N can be detected and quantified using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. frontiersin.org
The core advantage of ¹⁵N tracing is its ability to distinguish and quantify specific nitrogen conversions amidst a web of simultaneous reactions. wikipedia.org For instance, in soil science, it helps differentiate between processes like nitrogen mineralization, nitrification, and assimilation by plants and microbes. wikipedia.orgnih.gov The natural abundance of ¹⁵N is very low (approximately 0.37%), meaning that when a ¹⁵N-enriched compound is introduced into a system, the labeled nitrogen can be easily tracked against the low natural background. frontiersin.orgnih.gov This allows for precise calculation of reaction rates and has been instrumental in studies ranging from fertilizer use efficiency in agriculture to the sources of greenhouse gases. wikipedia.orgwur.nlmdpi.com
Role of Ethanolamine-15N Hydrochloride as a Research Probe
This compound is a specialized form of ethanolamine (B43304) where the common ¹⁴N atom is replaced by the ¹⁵N isotope. The hydrochloride salt form enhances the compound's stability and solubility for research applications. sigmaaldrich.comdrugbank.com Its primary and most significant role in biochemical research is as a chemical tagging reagent for metabolomic profiling, particularly using NMR spectroscopy. nih.govecut.edu.cn
The technique involves chemically attaching the ¹⁵N-ethanolamine molecule to other molecules that contain a carboxyl group. nih.gov This reaction creates a stable amide bond. nih.gov This "isotope tag" makes the target metabolites visible to ¹⁵N-sensitive NMR experiments, such as the 2D Heteronuclear Single Quantum Coherence (HSQC) experiment. nih.govmdpi.com
Key Research Findings:
Enhanced Resolution and Sensitivity: The ¹⁵N isotope provides a broad chemical shift range, which results in excellent signal dispersion in 2D NMR spectra. This significantly improves the ability to resolve and distinguish between hundreds of different metabolites in a complex biological sample like urine or serum. nih.govecut.edu.cn
Selective Detection: Because of the low natural abundance of ¹⁵N, only the metabolites that have been intentionally tagged with ¹⁵N-ethanolamine produce strong signals. This effectively filters out the background noise from other naturally occurring nitrogen-containing compounds. nih.govecut.edu.cn
Quantitative Analysis: This tagging method has been shown to be reproducible and quantitative, allowing researchers to measure the concentration of specific carboxyl-containing metabolites in biological fluids, with detection limits reaching the micromolar range. nih.gov
Broad Applicability: Carboxyl-containing compounds are ubiquitous in virtually all metabolic pathways. Therefore, this ¹⁵N-ethanolamine tagging strategy has wide-ranging applications for studying health and disease, toxicology, and systems biology. nih.govlcms.cz
Data Tables
Physical and Chemical Properties
This table summarizes the key properties of the unlabeled compound and its ¹⁵N-labeled variant.
| Property | Ethanolamine Hydrochloride | Ethanolamine-¹⁵N |
| Synonyms | 2-Aminoethanol hydrochloride | 2-Aminoethanol-¹⁵N |
| CAS Number | 2002-24-6 sigmaaldrich.com | 33598-78-6 isotope.com |
| Molecular Formula | C₂H₈ClNO chemicalbook.com | HOCH₂CH₂¹⁵NH₂ sigmaaldrich.com |
| Molecular Weight | 97.54 g/mol chemicalbook.com | 62.08 g/mol sigmaaldrich.com |
| Appearance | White or colorless solid/crystals sigmaaldrich.commedchemexpress.com | Not specified (free base is a liquid) sigmaaldrich.com |
| Melting Point | 82-84 °C sigmaaldrich.com | 11 °C (free base) sigmaaldrich.com |
| Isotopic Purity | Not Applicable | 98 atom % ¹⁵N sigmaaldrich.com |
| pKa | 9.5 (for ethanolamine) sigmaaldrich.com | Not specified |
Examples of Metabolites Profiled Using ¹⁵N-Ethanolamine Tagging
The following table lists some of the carboxyl-containing metabolites that can be identified and quantified using the ¹⁵N-ethanolamine tagging methodology in biochemical research. nih.gov
| Metabolite Class | Example Compounds |
| Amino Acids | Alanine, Glycine, Valine, Leucine, Isoleucine, Proline |
| Organic Acids | Lactate, Acetate, Pyruvate, Citrate, Succinate, Fumarate |
| Fatty Acids | Butyrate, Propionate |
| Bile Acids | Cholate, Deoxycholate |
| Other | 4-Aminobutyrate (GABA), Nicotinate |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C2H8ClNO |
|---|---|
Molecular Weight |
98.54 g/mol |
IUPAC Name |
2-(15N)azanylethanol;hydrochloride |
InChI |
InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H/i3+1; |
InChI Key |
PMUNIMVZCACZBB-FJUFCODESA-N |
Isomeric SMILES |
C(CO)[15NH2].Cl |
Canonical SMILES |
C(CO)N.Cl |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment Methodologies for Ethanolamine 15n Hydrochloride
Strategies for ¹⁵N Isotopic Labeling of Ethanolamine (B43304)
The introduction of a ¹⁵N atom into the ethanolamine molecule can be achieved through two main approaches: biosynthetic techniques that leverage cellular metabolic pathways, and direct chemical synthesis that offers precise control over the isotopic incorporation.
Biosynthetic Incorporation Techniques for Nitrogen-Containing Biomolecules
Biosynthetic labeling is a versatile method that utilizes microorganisms or cell cultures to produce ¹⁵N-enriched biomolecules from a ¹⁵N-labeled precursor. This approach is widely used for producing labeled proteins, amino acids, and other metabolites.
The core principle involves growing a selected organism in a minimal medium where the sole nitrogen source is a ¹⁵N-enriched compound, typically ¹⁵NH₄Cl (Ammonium-15N chloride) or K¹⁵NO₃ (Potassium-15N nitrate). The organism takes up this labeled nitrogen and incorporates it into its entire suite of nitrogen-containing biomolecules through its natural metabolic pathways. For instance, studies have shown successful incorporation of ¹⁵N into amino acids in organisms like Chlamydomonas reinhardtii with labeling efficiencies reaching approximately 98%.
Ethanolamine is metabolically derived from the amino acid serine through decarboxylation. Therefore, a common biosynthetic strategy would involve:
Culturing an organism, such as Escherichia coli, in a growth medium containing a ¹⁵N salt as the exclusive nitrogen source.
The organism synthesizes ¹⁵N-labeled amino acids, including L-serine.
Through enzymatic processes, the ¹⁵N-L-serine can be converted to ¹⁵N-ethanolamine.
The labeled ethanolamine can then be extracted and purified from the cell lysate or growth medium.
While this method is effective for producing a wide range of labeled biomolecules, the specific yield of ethanolamine can be variable and requires extensive purification from a complex biological matrix.
| Organism/System | ¹⁵N Precursor | Typical Labeled Products | Key Metabolic Pathway |
|---|---|---|---|
| Escherichia coli | ¹⁵NH₄Cl | Amino Acids, Proteins | Glutamate/Glutamine Synthesis |
| Chlamydomonas reinhardtii (Algae) | ¹⁵NH₄¹⁵NO₃ | Amino Acids, Proteins | Nitrogen Assimilation |
| Cell-Free Protein Synthesis Systems | ¹⁵N-labeled Amino Acids | Proteins | In vitro Translation |
Chemical Synthesis Routes for Selective ¹⁵N Incorporation
Chemical synthesis provides a more direct and high-yield route to Ethanolamine-15N, offering precise control over the position of the isotopic label. The most common industrial method for producing unlabeled ethanolamines involves the reaction of ethylene (B1197577) oxide with aqueous ammonia (B1221849). This process can be readily adapted for isotopic labeling by substituting standard ammonia with an isotopically enriched source.
A primary synthetic route involves the nucleophilic attack of ¹⁵N-ammonia on the epoxide ring of ethylene oxide:
Reaction: C₂H₄O + ¹⁵NH₃ → HOCH₂CH₂¹⁵NH₂
This reaction is typically performed under elevated temperature and pressure. The primary product is monoethanolamine-15N, though side reactions can produce di- and triethanolamine-15N as well. Reaction conditions, such as the molar ratio of ammonia to ethylene oxide, can be optimized to maximize the yield of the desired mono-substituted product.
An alternative method is based on the Gabriel synthesis, which can be adapted for ¹⁵N labeling. This involves reacting potassium phthalimide-¹⁵N with 2-bromoethanol, followed by hydrolysis to release the primary amine.
Once the ¹⁵N-ethanolamine base is synthesized and purified, it is converted to the hydrochloride salt by reacting it with hydrochloric acid (HCl). This step improves the compound's stability and handling properties.
Reaction: HOCH₂CH₂¹⁵NH₂ + HCl → [HOCH₂CH₂¹⁵NH₃]⁺Cl⁻
| Method | ¹⁵N-labeled Reagent | Other Key Reagents | Advantage |
|---|---|---|---|
| Ammonolysis of Epoxide | Ammonia-15N (¹⁵NH₃) | Ethylene Oxide | Direct, high-yield route based on industrial process. |
| Gabriel Synthesis Adaptation | Potassium Phthalimide-¹⁵N | 2-Bromoethanol, Hydrazine/Acid | High specificity, avoids over-alkylation. |
| Reduction of ¹⁵N-nitro compound | Sodium Nitrite-¹⁵N | 2-Chloroethanol, Reducing Agent | Multi-step but versatile for complex molecules. |
Purity Assessment and Characterization of Labeled Compounds
Following synthesis, a rigorous assessment is required to confirm the chemical purity and determine the isotopic enrichment of the Ethanolamine-15N Hydrochloride. This involves a combination of chromatographic and spectrometric techniques.
Chemical Purity: The chemical purity of the final compound is typically assessed using High-Performance Liquid Chromatography (HPLC). This technique separates the target compound from any unreacted starting materials, byproducts, or other impurities. When coupled with a detector like an ultraviolet (UV) or charged aerosol detector (CAD), HPLC can accurately quantify the purity of the bulk material.
Isotopic Enrichment and Structural Confirmation:
Mass Spectrometry (MS): This is the primary technique for confirming the successful incorporation of the ¹⁵N isotope and for quantifying the level of enrichment. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, provides a highly accurate mass measurement. The incorporation of a single ¹⁵N atom in place of a ¹⁴N atom results in a predictable mass increase of approximately 1 atomic mass unit. Isotopic enrichment is calculated by comparing the relative intensities of the ion peaks corresponding to the labeled ([M+H]⁺ for ¹⁵N-ethanolamine) and unlabeled ([M+H]⁺ for ¹⁴N-ethanolamine) species, after correcting for the natural isotopic abundance of other elements like carbon-13.
| Compound | Formula | Monoisotopic Mass (Da) | Observed Mass Shift |
|---|---|---|---|
| Ethanolamine | C₂H₇NO | 61.0528 | - |
| Ethanolamine-15N | C₂H₇¹⁵NO | 62.0498 | +0.9970 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for unambiguous structure confirmation and can also verify isotopic labeling. While ¹H and ¹³C NMR provide information about the carbon-hydrogen framework, ¹⁵N NMR directly observes the incorporated isotope. Due to the low gyromagnetic ratio and low natural abundance of ¹⁵N, spectra are typically acquired on enriched samples. The ¹⁵N chemical shift provides information about the electronic environment of the nitrogen atom. Furthermore, heteronuclear correlation experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, can show scalar couplings between the ¹⁵N nucleus and adjacent protons (¹H-¹⁵N), providing definitive proof of the label's location within the molecule.
Advanced Analytical Techniques Utilizing Ethanolamine 15n Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
The incorporation of the 15N isotope in ethanolamine (B43304) hydrochloride provides a powerful handle for a variety of NMR-based applications. The low natural abundance of 15N (0.37%) ensures that signals from the labeled tag are distinct and easily distinguishable from other nitrogen-containing compounds in a biological sample. nih.govnih.gov
1H-15N Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy for Metabolite Profiling
A significant application of Ethanolamine-15N Hydrochloride is in 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy for the comprehensive profiling of metabolites, especially those containing carboxyl groups. nih.govacs.orgmdpi.com This technique involves chemically tagging the carboxyl groups of metabolites with 15N-ethanolamine. nih.govcapes.gov.br The resulting amide bond formation creates a direct link between the 15N nucleus and a proton, which can be detected with high sensitivity and resolution using a 2D 1H-15N HSQC experiment. nih.gov
This approach offers several advantages over traditional 1D 1H NMR spectroscopy, which often suffers from spectral complexity and signal overlap, making it difficult to identify and quantify individual metabolites. nih.govacs.org The 2D HSQC experiment disperses the signals across a second (15N) dimension, significantly reducing overlap and allowing for the resolution of a much larger number of metabolites. nih.gov Research has shown that this method can detect nearly 200 carboxyl-containing metabolites in complex biological samples like urine and serum. nih.govmdpi.com
The peaks in the 2D spectrum are well-dispersed, spanning approximately 15 ppm in the 15N dimension and 1.0 ppm in the 1H dimension. nih.gov Each peak in the spectrum generally corresponds to a single carboxyl-containing metabolite, although molecules with multiple, non-equivalent carboxyl groups can produce more than one peak. nih.gov This technique has proven to be both quantitative and reproducible, with the ability to detect metabolites at concentrations as low as a few micromolar. nih.govacs.orgcapes.gov.brnih.gov
| Analytical Method | Sample Type | Number of Metabolites Detected | Number of Carboxyl-Containing Metabolites Detected |
|---|---|---|---|
| 1D 1H NMR | Serum | 30–50 | < 20 |
| 2D 1H-15N HSQC with 15N-Ethanolamine Tagging | Serum | ~180 | ~180 |
| 1D 1H NMR | Urine | 30–40 | < 20 |
| 2D 1H-15N HSQC with 15N-Ethanolamine Tagging | Urine | ~200 | > 150 |
Solid-State NMR for Structural Elucidation of Biomolecules
While direct evidence of this compound's use in solid-state NMR for biomolecular structural elucidation is not prevalent in the provided search results, the principles of 15N labeling are fundamental to this field. sigmaaldrich.com Solid-state NMR is a powerful technique for determining the three-dimensional structures of proteins and other macromolecules that are not amenable to traditional methods like X-ray crystallography or solution NMR. sigmaaldrich.commst.edu
Isotopic labeling with 15N is crucial for enhancing sensitivity and enabling the use of multidimensional correlation experiments that provide structural constraints, such as dihedral angles and intermolecular distances. sigmaaldrich.com Uniform 15N labeling of proteins allows for the acquisition of highly resolved spectra, which is essential for de novo structure determination. sigmaaldrich.com Site-specific 15N labeling, achieved through the incorporation of 15N-labeled amino acids during peptide synthesis, provides detailed structural information about specific regions of a polypeptide. sigmaaldrich.comresearchgate.net
The chemical shift of the 15N nucleus is highly sensitive to its local electronic environment and can provide valuable information about secondary structure and hydrogen bonding. nih.gov For instance, the 15N chemical shift can be used to distinguish between different secondary structural elements and to probe the formation of interchain hydrogen bonds in collagen. nih.gov
Quantitative NMR Approaches for Metabolomics
The use of this compound is integral to quantitative NMR (qNMR) approaches in metabolomics. nih.govnih.gov The tagging strategy allows for the accurate and reproducible quantification of carboxyl-containing metabolites in biological fluids. nih.govacs.org
The quantitative accuracy of the method has been demonstrated through the analysis of standard mixtures of metabolites. nih.gov By integrating the volumes of the 2D signals in the 1H-15N HSQC spectra and comparing them to the known concentrations of the standards, a strong linear correlation is observed. nih.gov This demonstrates the reliability of the method for determining the absolute concentrations of metabolites in complex mixtures. nih.gov
The reproducibility of the tagging and analysis method is excellent, with coefficients of variation (CV) for peak intensities in the low single digits for more intense signals in serum samples. nih.gov This high level of reproducibility is crucial for metabolomics studies that aim to identify subtle changes in metabolite profiles associated with disease or other biological perturbations.
15N NMR Spectroscopy for Investigating Amine Reactivity
While the primary application of this compound is as a tagging agent, the principles of 15N NMR spectroscopy are also employed to investigate the reactivity of amines themselves. usn.nonasa.gov The 15N chemical shift is a sensitive probe of the electronic environment of the nitrogen atom. nasa.gov
Changes in the 15N chemical shift can provide insights into the nucleophilicity of the amine and its propensity to react with other molecules. usn.no For example, in the context of CO2 capture by aqueous amine solutions, 15N NMR can be used to study the formation of carbamates, which is a key reaction in this process. usn.no The 15N chemical shifts of the amines correlate with their observed reactivity for carbamate (B1207046) formation. usn.no
Furthermore, 15N NMR can be used to monitor the progress of reactions involving amines, such as the imidization of diamines. nasa.gov The rate of reaction can be correlated with the 15N NMR resonance of the unreacted amine, providing a simple screening method to assess the reactivity of different amine candidates. nasa.gov
Mass Spectrometry (MS) Applications
In addition to its utility in NMR spectroscopy, this compound and similar 15N-labeled compounds have applications in mass spectrometry-based metabolomics. Isotope labeling is a common strategy in MS to aid in the identification and quantification of metabolites. sci-hub.semayo.edu
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. researchgate.net When used with this compound, it becomes a highly effective platform for the targeted analysis of carboxyl-containing metabolites.
The process involves chemically derivatizing metabolites containing carboxylic acid groups with ¹⁵N-ethanolamine. nih.gov This tagging reaction forms an amide bond, attaching the ¹⁵N label to the target metabolite. nih.gov The sample is then introduced into the LC-MS/MS system. The liquid chromatography component separates the complex mixture of tagged metabolites, after which the mass spectrometer detects them. researchgate.net The presence of the ¹⁵N atom results in a predictable mass shift (M+1) compared to the naturally abundant ¹⁴N version, which allows for the selective detection and identification of the tagged compounds amidst a complex biological background. nih.gov
Tandem mass spectrometry (MS/MS) further enhances identification by isolating the ¹⁵N-labeled parent ion and fragmenting it to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a structural fingerprint, confirming the identity of the metabolite. For quantification, the intensity of the signal from the ¹⁵N-labeled metabolite can be compared to that of a known amount of an internal standard, often a ¹³C-labeled version of the same metabolite, enabling accurate concentration measurements. nih.gov This approach has been successfully used to detect and quantify a wide range of carboxyl-containing metabolites in biological fluids like urine and serum. nih.govnih.gov
Table 1: Metabolites Identified in Human Biofluids Using ¹⁵N-Ethanolamine Tagging and LC-MS/MS
| Metabolite Class | Example Metabolites Identified | Biological Fluid |
| Amino Acids | Alanine, Arginine, Aspartic Acid, Glutamic Acid, Tryptophan | Serum, Urine |
| Organic Acids | Aconitic Acid, Adipic Acid, Citric Acid, Lactic Acid, Malonic Acid | Serum, Urine |
| Fatty Acids | Propionic Acid | Urine |
| Other | Hippuric Acid, Pyroglutamic Acid, Glycolic Acid | Urine |
This table is a representation of findings where ¹⁵N-ethanolamine tagging has been used to identify various carboxyl-containing metabolites. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Ethanolamine Derivatives
Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique in metabolite analysis, particularly for volatile or semi-volatile compounds. phenomenex.com Direct analysis of ethanolamine and its derivatives by GC can be challenging due to their polarity and low volatility, which can cause poor chromatographic peak shape (tailing) and low sensitivity. bre.com To overcome this, derivatization is a crucial step.
When analyzing compounds like phosphatidylethanolamine (B1630911), the ethanolamine headgroup can be chemically cleaved and then derivatized to make it suitable for GC-MS analysis. vliz.be For instance, derivatization with pivaloyl chloride creates a more volatile and thermally stable pivaloyl derivative of ethanolamine that can be readily analyzed. vliz.be Similarly, other agents like trifluoroacetic anhydride (B1165640) (TFAA) or silylating agents (e.g., BSTFA) are used to convert polar ethanolamines into their corresponding trifluoroacetyl or trimethylsilyl (B98337) (TMS) derivatives, which exhibit improved chromatographic properties. researchgate.net
Once derivatized, the sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for identification. When using ¹⁵N-labeled ethanolamine, the resulting derivatives will have a specific mass shift, allowing for their differentiation from unlabeled compounds and enabling compound-specific isotope analysis. vliz.be This is particularly useful in tracing the metabolic fate of the nitrogen atom from ethanolamine in various biochemical pathways.
Table 2: Common Derivatization Agents for GC-MS Analysis of Ethanolamines
| Derivatization Agent | Abbreviation | Derivative Formed | Key Advantages |
| Pivaloyl Chloride | - | Pivaloyl | Produces stable derivatives suitable for isotopic analysis. vliz.be |
| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl (TFA) | Reacts rapidly at room temperature, producing volatile derivatives. researchgate.net |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | A common and effective agent for silylating polar groups like hydroxyls and amines. researchgate.net |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Another powerful silylating agent often used in metabolomics. |
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) in Metabolomics
High-resolution electrospray ionization mass spectrometry (HRESIMS) provides highly accurate mass measurements, which is critical for the confident identification of unknown compounds in complex mixtures. springernature.com When analyzing metabolites tagged with this compound, the high mass accuracy of HRESIMS (often in the low parts-per-million or ppm range) allows for the unambiguous determination of the elemental formula of the tagged metabolite.
Electrospray ionization (ESI) is a soft ionization technique that allows large, non-volatile molecules like tagged metabolites to be transferred from the liquid phase to the gas phase as ions with minimal fragmentation. These ions are then analyzed by a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. The precise mass measurement makes it possible to distinguish between the ¹⁵N-labeled metabolite and other isobaric compounds (molecules with the same nominal mass but different elemental compositions).
This capability is invaluable in metabolomics, where biological samples contain thousands of different molecules. The combination of ¹⁵N-labeling and HRESIMS significantly reduces the ambiguity in metabolite identification, providing a high degree of confidence in the results of metabolic profiling and flux analysis studies. springernature.com
Table 3: Benefit of HRESIMS in Distinguishing ¹⁵N-Labeled Metabolites
| Compound | Elemental Formula | Monoisotopic Mass (Da) | Scenario |
| Glycine (unlabeled) | C₂H₅NO₂ | 75.0320 | - |
| Glycine tagged with ¹⁴N-Ethanolamine | C₄H₁₀N₂O₂ | 118.0742 | - |
| Glycine tagged with ¹⁵N-Ethanolamine | C₄H₁₀N¹⁵NO₂ | 119.0713 | The +1.00 Da shift from ¹⁴N to ¹⁵N is precisely measured. |
| Potential Isobaric Interference | C₅H₁₃NO₂ | 119.0946 | HRESIMS can easily distinguish this from the ¹⁵N-tagged glycine. |
This table provides a hypothetical example illustrating how the high mass accuracy of HRESIMS can differentiate a ¹⁵N-labeled metabolite from a potential isobaric interference, which would be difficult with a low-resolution instrument.
Stable Isotope Tracer Mass Spectrometry for Metabolic Flux Analysis
Metabolic flux analysis is a powerful technique used to measure the rates of metabolic reactions within a living system. nih.gov Stable isotope tracers, such as this compound, are central to this approach. uni-regensburg.de The methodology involves introducing the ¹⁵N-labeled tracer into cells, tissues, or a whole organism and then using mass spectrometry to track the incorporation of the ¹⁵N isotope into downstream metabolites over time. springernature.comnih.gov
By monitoring the rate at which the ¹⁵N label appears in various products, researchers can deduce the flow (or flux) of atoms through specific metabolic pathways. nih.gov For example, after introducing ¹⁵N-ethanolamine, the ¹⁵N atom can be traced into phosphoethanolamine, and subsequently into key membrane lipids like phosphatidylethanolamine (PE). plos.org
Mass spectrometry is used to measure the isotopic enrichment (the percentage of molecules that contain the ¹⁵N label) in both the precursor and the product pools. acs.org This data can then be used in mathematical models to calculate the rates of synthesis and breakdown of these molecules. This provides a dynamic view of metabolism that cannot be obtained from simply measuring metabolite concentrations.
Table 4: Example of a ¹⁵N-Ethanolamine Tracer Experiment for Phospholipid Synthesis
| Time Point | Precursor: ¹⁵N-Ethanolamine (% Labeled) | Intermediate: ¹⁵N-Phosphoethanolamine (% Labeled) | Product: ¹⁵N-Phosphatidylethanolamine (% Labeled) |
| 0 hr | 100% | 0% | 0% |
| 1 hr | 85% | 12% | 3% |
| 4 hr | 50% | 35% | 15% |
| 12 hr | 15% | 40% | 45% |
This table illustrates a hypothetical time-course experiment showing how the ¹⁵N label from ethanolamine is incorporated into downstream metabolites, allowing for the calculation of metabolic flux.
Hybrid Analytical Platforms
To overcome the inherent limitations of any single analytical technique, researchers often employ hybrid or integrated platforms. Combining the strengths of different technologies provides a more comprehensive and robust analysis of the metabolome.
Integrated NMR and MS Approaches in Metabolomics
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful and widely used analytical platforms in metabolomics. mdpi.com They provide complementary information: MS offers superior sensitivity and is excellent for detecting low-concentration metabolites, while NMR is highly quantitative, reproducible, and provides detailed structural information without the need for chromatographic separation. researchgate.netnih.gov
A major challenge in metabolomics has been the difficulty of correlating data from these two platforms, as they often detect different subsets of metabolites or provide data in formats that are not directly comparable. nih.gov The use of this compound in "smart tags" has been a significant breakthrough in bridging this gap. ecut.edu.cn By tagging carboxyl-containing metabolites with a specially designed molecule derived from ¹⁵N-ethanolamine (such as ¹⁵N-cholamine), it is possible to detect the exact same molecules with high sensitivity by both NMR and MS. nih.govecut.edu.cn
The ¹⁵N nucleus is NMR-active, allowing for detection in 2D ¹H-¹⁵N NMR experiments with excellent resolution and sensitivity. nih.gov Simultaneously, the tag can be designed to include a permanent positive charge, which dramatically enhances ionization efficiency and detection sensitivity in mass spectrometry. ecut.edu.cn This integrated approach allows researchers to leverage the high-throughput discovery power of MS with the quantitative accuracy and structural validation capabilities of NMR, leading to more reliable biomarker discovery and a deeper understanding of metabolic pathways. nih.gov
Table 5: Complementary Strengths of NMR and MS in Metabolomics
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Integrated Approach with ¹⁵N Tag |
| Sensitivity | Very High (nM to pM) researchgate.net | Lower (µM) mdpi.com | High sensitivity in both platforms. ecut.edu.cn |
| Quantification | Challenging, requires specific standards for each analyte. researchgate.net | Highly Accurate and Reproducible, uses a single internal standard. nih.gov | Enables accurate MS quantification and validation by NMR. nih.gov |
| Identification | Based on mass-to-charge ratio and fragmentation. | Based on chemical shifts and coupling constants, provides detailed structure. | Confident identification by combining MS data with NMR structural data. ecut.edu.cn |
| Sample Throughput | High | Lower | Streamlined analysis of the same tagged molecules. nih.gov |
Off-Line LC-NMR for Metabolite Analysis
While direct, on-line coupling of liquid chromatography to NMR (LC-NMR) is possible, it often suffers from sensitivity issues and complications arising from the solvents used in the chromatographic mobile phase. scispace.com An effective alternative is off-line LC-NMR, a powerful hybrid technique for the detailed analysis of complex mixtures. nih.gov
In this approach, a biological sample derivatized with ¹⁵N-ethanolamine is first separated using liquid chromatography, often employing techniques like hydrophilic interaction chromatography (HILIC) which is well-suited for polar metabolites. nih.gov Instead of flowing directly into the NMR spectrometer, the eluent from the LC column is collected into a series of fractions over time. These fractions can be dried to remove the LC solvents and then re-dissolved in an appropriate deuterated solvent optimized for NMR analysis. scispace.com
Each fraction, now containing a simplified subset of the original metabolites, is analyzed separately by high-resolution NMR, typically using a 2D ¹H-¹⁵N HSQC experiment. nih.gov This strategy offers several advantages: it significantly reduces spectral overlap, allows for the concentration of low-abundance metabolites, and eliminates interference from LC solvents. nih.gov By simplifying the spectra in each fraction, the off-line LC-NMR approach facilitates the unambiguous identification and structural elucidation of metabolites that would be impossible to resolve in the spectrum of the original complex mixture. nih.gov
Table 6: Workflow for Off-Line LC-NMR Analysis of ¹⁵N-Tagged Metabolites
| Step | Procedure | Purpose |
| 1. Derivatization | Tag carboxyl-containing metabolites in the sample with ¹⁵N-ethanolamine. | Introduce an NMR-active isotope tag for selective detection. nih.gov |
| 2. LC Separation | Separate the tagged metabolites using liquid chromatography (e.g., HILIC). | Resolve metabolites based on their physicochemical properties. nih.gov |
| 3. Fraction Collection | Collect the LC eluent into multiple vials over the course of the separation. | Isolate small groups of co-eluting metabolites. scispace.com |
| 4. Solvent Exchange | Evaporate the LC mobile phase from each fraction and redissolve in deuterated NMR solvent. | Remove interfering protonated solvents and optimize for NMR analysis. scispace.com |
| 5. NMR Analysis | Acquire 2D ¹H-¹⁵N HSQC spectra for each individual fraction. | Obtain high-resolution, simplified spectra for confident metabolite identification. nih.gov |
Applications in Metabolic Pathway Elucidation and Flux Analysis
Tracing Nitrogen Flow and Nitrogen Cycle Dynamics
The use of stable isotopes, such as ¹⁵N, is a fundamental technique for studying the nitrogen cycle. wikipedia.org By introducing ¹⁵N-labeled compounds into a system, researchers can track the movement and transformation of nitrogen through various biological and chemical processes. wikipedia.org Ethanolamine-15N hydrochloride provides a specific tracer to follow the fate of the ethanolamine (B43304) nitrogen within an organism or ecosystem. This allows for the quantification of nitrogen transformation rates in different environments, such as soil, and helps to distinguish the sources of nitrogen-containing compounds. wikipedia.orgiaea.org
The natural abundance of ¹⁵N can vary slightly due to enzymatic discrimination during microbial reactions. wikipedia.org However, by enriching the system with a ¹⁵N-labeled tracer like ethanolamine, scientists can precisely calculate reaction rates. wikipedia.org This enrichment technique, while potentially introducing a bias by altering natural nitrogen transformations, is invaluable for understanding the dynamics of nitrogen flow in various metabolic networks. wikipedia.org For instance, in agricultural soils, the application of ¹⁵N-enriched tracers mimics fertilization practices, providing relevant data on nitrogen utilization. wikipedia.org
Elucidating Phospholipid Biosynthesis and Remodeling Pathways
Phospholipids (B1166683) are essential components of cellular membranes, and their synthesis and remodeling are critical for cell function. This compound has been instrumental in dissecting the intricate pathways of phospholipid biosynthesis.
Cytidine Diphosphate (CDP)-Ethanolamine Pathway Investigations
The CDP-ethanolamine pathway, also known as the Kennedy pathway, is a major route for the synthesis of phosphatidylethanolamine (B1630911) (PE). nih.govnih.gov This pathway involves the sequential action of three enzymes. nih.gov Studies using labeled ethanolamine, including deuterium-labeled and ¹⁵N-labeled variants, have been crucial in understanding this process. nih.govnih.gov
By tracing the incorporation of the ¹⁵N label from ethanolamine into PE, researchers can quantify the contribution of the CDP-ethanolamine pathway to the total PE pool. nih.govnih.gov These studies have revealed that the CDP-ethanolamine pathway is favored over other synthetic routes in certain cell types and that it preferentially produces specific molecular species of PE. nih.gov For example, this pathway tends to synthesize phospholipids with monounsaturated or di-unsaturated fatty acids at a specific position on the glycerol (B35011) backbone. nih.gov Furthermore, investigations using labeled ethanolamine have shown that the enzymes responsible for the final step of this pathway, EPT1 and CEPT1, have distinct subcellular localizations and substrate specificities, leading to the synthesis of different PE species. nih.gov
Phosphatidylethanolamine N-Methyltransferase (PEMT) Pathway Studies
The PEMT pathway is another significant route for phospholipid metabolism, involving the conversion of PE to phosphatidylcholine (PC). nih.govnih.gov Isotope tracing studies, including those using deuterated and ¹⁵N-labeled precursors, have been employed to investigate the dynamics of this pathway. nih.govrsc.orgresearchgate.net
Phosphatidylserine Decarboxylation in Phospholipid Synthesis
By using stable isotope precursors for both pathways simultaneously (e.g., d₃-serine and d₄-ethanolamine), researchers can distinguish the PE species synthesized by each route. nih.gov These studies have shown that while the CDP-ethanolamine pathway may be the dominant route in some cells, the PS decarboxylation pathway generates specific PE species with distinct fatty acid compositions, often containing polyunsaturated fatty acids. nih.gov This suggests an essential role for the PS decarboxylation pathway, particularly in mitochondrial function, where it appears to be the primary source of PE. nih.gov
Investigation of Carbon and Nitrogen Source Utilization in Microbial Systems
Ethanolamine is a readily available compound in certain environments, such as the mammalian gut, and can be utilized by various bacteria as a source of carbon and/or nitrogen. nih.govnih.gov The use of ¹⁵N-labeled ethanolamine allows for direct tracing of its uptake and metabolism by microbial populations. nih.govnih.gov
Studies have shown that the ability to utilize ethanolamine can provide a competitive advantage to certain pathogenic bacteria, enabling them to colonize the gut. nih.gov By providing ¹⁵N-ethanolamine, researchers can follow the incorporation of the nitrogen into bacterial biomass and other metabolic products, confirming its role as a nutrient source. researchgate.net This approach helps to understand the metabolic pathways involved in ethanolamine catabolism, which typically involves the enzyme ethanolamine ammonia (B1221849) lyase that cleaves ethanolamine into acetaldehyde (B116499) and ammonia. nih.gov The released ammonia can then be assimilated as a nitrogen source. nih.gov These investigations are crucial for understanding the role of ethanolamine metabolism in bacterial pathogenesis and for identifying potential targets for antimicrobial therapies. nih.govnih.gov
Dynamic Assessment of Metabolic Networks and Flux Quantification
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.govmdpi.com The use of stable isotope tracers like this compound is central to MFA. medchemexpress.com By introducing the labeled substrate and measuring its incorporation into various metabolites over time, a dynamic picture of the metabolic network can be constructed. nih.govnih.gov
Isotopically nonstationary MFA (INST-MFA) is a specific approach that is particularly useful for systems where a steady state cannot be assumed, such as in plants. frontiersin.org This method relies on tracking the changing isotopic patterns of metabolites to estimate intracellular fluxes. frontiersin.org The data generated from these experiments, often analyzed using mass spectrometry or NMR, provides a quantitative understanding of how metabolic pathways are integrated and regulated. nih.govnih.gov This dynamic assessment allows researchers to understand how cells respond to changes in their environment, such as a shift in the limiting nutrient from carbon to nitrogen. nih.gov The ability to quantify metabolic fluxes provides a deeper understanding of cellular physiology and is essential for metabolic engineering and the study of metabolic diseases. researchgate.net
Mechanistic Biochemical and Enzymatic Studies
Enzyme Kinetic Isotope Effect (KIE) Studies using ¹⁵N-Labeled Substrates
The kinetic isotope effect (KIE) is a powerful method for investigating enzyme mechanisms, particularly for identifying rate-determining steps. researchgate.net By comparing the reaction rates of a substrate containing a light isotope (¹⁴N) to one with a heavy isotope (¹⁵N), researchers can deduce whether the breaking or forming of a bond to the nitrogen atom is kinetically significant.
Table 1: ¹⁵N Kinetic Isotope Effects (KIEs) for Various Substrates of Ethanolamine (B43304) Ammonia-Lyase
| Substrate | Observed ¹⁵N KIE | Interpretation | Reference |
|---|---|---|---|
| Ethanolamine | ~0.1% | C-N bond cleavage contributes to the rate, but other steps are also partially rate-limiting. | nih.gov |
| (R)-2-aminopropanol | ~0.1% | Similar to ethanolamine, C-N bond cleavage is part of the rate-limiting sequence. | nih.gov |
| (S)-2-aminopropanol | ~0.5% | C-N bond cleavage is a more significant rate-limiting step compared to the other substrates. | nih.gov |
Elucidation of Enzyme Reaction Mechanisms (e.g., Ethanolamine Ammonia-Lyase)
Ethanolamine-15N hydrochloride is instrumental in elucidating the complex reaction mechanism of enzymes like ethanolamine ammonia-lyase (EAL). EAL, a coenzyme B12-dependent enzyme, catalyzes the deamination of ethanolamine to acetaldehyde (B116499) and ammonia (B1221849). nih.gov The reaction proceeds through a radical-based mechanism initiated by the homolysis of the Co-C bond in adenosylcobalamin. nih.gov
The use of isotopically labeled substrates, including ¹⁵N-labeled ethanolamine, in conjunction with techniques like electron paramagnetic resonance (EPR) spectroscopy, has been crucial for identifying and characterizing the radical intermediates formed during catalysis. nih.gov EPR studies have shown that the reaction involves the formation of organic radical intermediates that are magnetically coupled to cob(II)alamin. nih.gov
While ¹³C labeling has been used to pinpoint the location of the unpaired electron on the carbon skeleton of the substrate radical, ¹⁵N labeling helps to understand the fate of the amino group. nih.gov These studies, combined with kinetic data, support a mechanism where a substrate radical rearranges to a product-like radical before the final products are released. nih.gov The precise details of the rearrangement step, including the migration or elimination of the ammonia group, are areas of ongoing investigation where ¹⁵N labeling continues to be a key technique. nih.gov
Investigations into Protein-Ligand Interactions via ¹⁵N Labeling
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying protein-ligand interactions at an atomic level. nih.gov In this context, ¹⁵N labeling of either the protein or the ligand, such as using ¹⁵N-ethanolamine, provides a powerful handle to observe and quantify these interactions. nih.govnih.gov
When a ¹⁵N-labeled ligand binds to a protein, changes in the chemical environment of the ¹⁵N nucleus can be detected by NMR. mdpi.com Specifically, 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments are widely used. gu.se These experiments correlate the proton and nitrogen signals, and upon ligand binding, changes in the chemical shifts (chemical shift perturbations or CSPs) of the protein's backbone amides can be observed. mdpi.com These perturbations pinpoint the specific amino acid residues involved in the binding interface. gu.se
While direct labeling of small molecules like ethanolamine is less common than labeling the protein target, the principle remains the same. nih.gov For instance, in a study investigating a bacterial signaling system, ¹⁵N-labeled ethanolamine was used to help identify the true inducing molecule. pnas.org By growing bacteria in a medium containing ¹⁵N-labeled ethanolamine, researchers could use mass spectrometry to confirm that the active compound was a derivative of ethanolamine, as evidenced by the incorporation of the ¹⁵N isotope. pnas.org This demonstrates how ¹⁵N labeling can trace the metabolic fate of a small molecule and identify its biologically active form in protein-ligand interactions.
Table 2: Applications of ¹⁵N Labeling in Studying Protein-Ligand Interactions
| Technique | Labeled Component | Information Gained | Example Application | Reference |
|---|---|---|---|---|
| 2D ¹H-¹⁵N HSQC NMR | Protein | Identification of ligand-binding site on the protein surface by monitoring chemical shift perturbations. | Mapping the binding site of small molecule inhibitors on a target protein. | gu.se |
| Mass Spectrometry | Ligand (e.g., ¹⁵N-Ethanolamine) | Tracing the metabolic transformation of a ligand to its active form that binds to the protein. | Identifying the active inducer in a bacterial signaling system derived from ethanolamine. | pnas.org |
| NMR Titration | Protein | Determination of binding affinity (Kd) by monitoring chemical shift changes upon ligand addition. | Characterizing the interaction of fragments with a protein target in drug discovery. | nih.gov |
Analysis of Nitrogen Atom Transformations in Biological Systems
The journey of a nitrogen atom through metabolic pathways can be effectively traced using ¹⁵N-labeled compounds like this compound. This isotopic labeling allows for the unambiguous tracking of nitrogen transformations in complex biological systems, from the metabolism within a single cell to broader ecological nutrient cycling. nih.gov
For example, ¹⁵N-labeled ethanolamine can be supplied to bacteria that utilize it as a sole source of nitrogen. pnas.org By analyzing the resulting metabolites and proteins using techniques like mass spectrometry and NMR, researchers can map the pathways of nitrogen assimilation and identify the downstream molecules that incorporate the labeled nitrogen. nih.gov
In one study, ¹⁵N-labeled ethanolamine was used to investigate a plant-responsive bacterial-signaling system. pnas.org The researchers fed E. coli with ¹⁵N-ethanolamine and purified a protein that was thought to bind the signaling molecule. High-resolution mass spectrometry of the material bound to the protein showed a mass increase consistent with the incorporation of two ¹⁵N atoms, confirming that the active signaling molecule was a dimer derived from ethanolamine. pnas.org This elegant use of isotopic labeling provided conclusive evidence for the biotransformation of ethanolamine into a novel signaling molecule.
These types of studies are critical for understanding fundamental processes such as nutrient assimilation, metabolic network structures, and the biosynthesis of nitrogen-containing compounds. nih.gov
Applications in Structural Biology
Protein Structure Determination and Dynamics Using 15N-Labeled Proteins
The determination of protein structure and the characterization of its dynamic nature are fundamental to understanding its function. 15N labeling is a cornerstone of protein NMR spectroscopy. wikipedia.org By cultivating microorganisms in media where the sole nitrogen source is a 15N-labeled compound, such as 15N ammonium (B1175870) chloride, researchers can produce proteins that are uniformly enriched with the 15N isotope. wikipedia.orgplos.org This isotopic enrichment is essential for a variety of multidimensional NMR experiments, such as the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment, which produces a spectral fingerprint of the protein, with each peak corresponding to a specific amide group in the protein backbone. nih.gov
Changes in the chemical environment of these labeled nuclei, caused by ligand binding, conformational changes, or interactions with other molecules, can be monitored as shifts in the corresponding peaks in the HSQC spectrum. nih.gov This provides invaluable, residue-specific information about protein dynamics and interaction interfaces.
While direct incorporation of Ethanolamine-15N Hydrochloride into the protein backbone is not the standard method, it serves as a critical precursor for labeling other molecules that interact with proteins, such as membrane lipids, which is discussed in a later section. The general principle of 15N labeling in proteins underpins many advanced structural biology techniques. alfa-chemistry.com
Table 1: Key NMR Experiments in Structural Biology Utilizing 15N Labeling
| NMR Experiment | Information Gained | Application in Protein Studies |
| 1H-15N HSQC/TROSY | Provides a fingerprint of the protein, mapping backbone N-H correlations. plos.orgnih.gov | Structural integrity assessment, mapping binding sites, studying conformational changes. |
| 15N-edited NOESY | Measures Nuclear Overhauser Effects between protons, providing distance constraints. oup.com | Crucial for de novo 3D structure determination of proteins. |
| 15N Relaxation Experiments | Probes the dynamics of the protein backbone on various timescales. | Characterization of protein flexibility, entropy, and allosteric effects. |
| Cross-Saturation | Identifies residues at the direct interface of a protein-ligand or protein-membrane complex. nih.govbiorxiv.org | Mapping interaction surfaces. |
| Paramagnetic Relaxation Enhancement (PRE) | Provides long-range distance information based on the effect of a paramagnetic tag. nih.govbiorxiv.org | Determining the orientation and insertion depth of proteins in membranes. |
Nucleic Acid Structural Studies with 15N Labeling
Similar to proteins, NMR spectroscopy is a powerful tool for determining the three-dimensional structures of nucleic acids like DNA and RNA and studying their interactions with other molecules. isotope.com Isotopic labeling with 15N (and 13C) is crucial for overcoming spectral overlap and size limitations in NMR studies of nucleic acids. oup.commdpi.com
15N-labeled ribonucleoside triphosphates (rNTPs) or deoxyribonucleoside triphosphates (dNTPs) are used in enzymatic in vitro transcription or chemical synthesis methods to produce labeled RNA and DNA molecules. isotope.commdpi.com The 15N atoms, particularly the amino groups of adenine, guanine, and cytosine, serve as sensitive probes. nih.gov These amino groups are often located in the major or minor grooves of the DNA double helix and can be directly involved in binding to ligands, proteins, or drugs. nih.gov By monitoring the 15N chemical shifts, researchers can gain detailed insights into the structural changes that occur upon complex formation. nih.gov
This compound is not a direct precursor for the nucleotide bases themselves. The primary sources for 15N in these syntheses are typically simpler nitrogen compounds like 15N-ammonium sulfate, which are used in the growth media for microorganisms that produce the necessary labeled components. oup.commdpi.com
Investigation of Intermolecular Interactions (e.g., Protein-Membrane)
This compound finds its most direct and critical application in the study of protein-membrane interactions. Cell membranes are composed of a lipid bilayer, and a major component of these lipids is phosphatidylethanolamine (B1630911) (PE). nih.govethz.ch By using this compound as a precursor, scientists can chemically or enzymatically synthesize 15N-labeled phosphatidylethanolamine. tandfonline.com
This labeled phospholipid can then be incorporated into model membrane systems, such as bicelles or nanodiscs, which mimic the natural cell membrane environment. researchgate.netnih.gov When a 15N-labeled protein is studied in the presence of unlabeled membranes, the signals report on the protein. Conversely, when an unlabeled protein is studied in the presence of membranes containing 15N-labeled PE, the NMR signals report specifically on the lipid headgroups.
This approach allows researchers to:
Map Binding Interfaces: Determine which parts of a protein come into close contact with the membrane surface. nih.gov
Characterize Lipid Specificity: Investigate whether a protein preferentially interacts with certain types of lipid headgroups, such as PE.
Determine Protein Orientation and Insertion: Use techniques like solid-state NMR on oriented lipid bilayers to determine the tilt and insertion depth of membrane-associated peptides and proteins. researchgate.netnih.govcore.ac.uk
Study Allosteric Effects: Understand how the binding of a protein to the membrane affects the structure and dynamics of both the protein and the lipid environment.
For example, studies on peripheral membrane proteins, which reversibly bind to membranes, have successfully used 15N-labeled proteins in conjunction with membrane mimetics to characterize these transient interactions. nih.gov The combination of 15N-labeling of either the protein or the lipid components, derived from precursors like this compound, is a powerful strategy for dissecting the complexities of events at the cell surface. nih.govbiorxiv.org
Table 2: Research Findings Using 15N-Labeled Phosphatidylethanolamine (PE)
| Research Area | Protein/System Studied | Method | Key Finding |
| Membrane Protein Topology | Sarcolipin (SLN) | 2D Solid-State NMR (PISEMA) | In lipid bilayers containing DOPE (a phosphatidylethanolamine), SLN was found to exist in two distinct topological states. nih.gov |
| Autophagy | Human Atg3 / LC3B | Solution NMR with bicelles | The study revealed that multiple regions of the hAtg3 protein interact directly with the membrane, facilitating the conjugation of LC3 to PE, a key step in autophagy. nih.govbiorxiv.org |
| T-cell Activation | T-cells | LCMS with 13C2-labeled ethanolamine (B43304) | De novo synthesis of ethanolamine phospholipids (B1166683), including PE, is significantly upregulated and required for the metabolic reprogramming essential for T-cell activation. nih.gov |
| Lipid Homeostasis | Saccharomyces cerevisiae (Yeast) | Genetic screens, 15N-serine pulse-labeling | Revealed the role of the Csf1 protein in the transport of PE from the mitochondria to the peroxisome, highlighting intracellular lipid trafficking pathways. ethz.ch |
Advanced Methodological Developments and Future Research Directions
Development and Application of "Smart Isotope Tags" (e.g., ¹⁵N-Cholamine)
A significant challenge in metabolomics has been the inability to effectively detect the same metabolites using both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful and complementary analytical platforms. nih.govecut.edu.cn This has hindered the correlation of data between them, limiting the potential for biomarker discovery and the identification of unknown metabolites. ecut.edu.cnacs.org To address this, researchers have developed "smart isotope tags."
A prime example is ¹⁵N-Cholamine , a tag synthesized to possess dual properties crucial for bridging the gap between NMR and MS. acs.orgnih.gov This tag contains an NMR-sensitive ¹⁵N isotope and a permanent positive charge, which enhances MS sensitivity. nih.govacs.orgnih.gov By tagging carboxyl-containing metabolites, ¹⁵N-Cholamine allows for their effective detection by both analytical methods. acs.orgnih.gov The ¹⁵N label provides high sensitivity and resolution in NMR, while the permanent charge can enhance MS detection sensitivity by up to three orders of magnitude or more. acs.org For instance, the sensitivity for pyruvic acid detection in positive ion mode after tagging was enhanced by a factor of about 1500 compared to the untagged metabolite in negative ion mode. acs.org This dual-characteristic approach facilitates a more robust comparison of data between MS and NMR platforms, exploiting the combined strengths of these complementary methods for a more comprehensive analysis of the metabolome. nih.govacs.org
The synthesis of ¹⁵N-cholamine is a two-step process based on the Gabriel synthesis procedure. acs.org It begins with the reaction of potassium ¹⁵N-phthalimide with (2-bromoethyl)trimethylammonium bromide, followed by hydrolysis to yield the final ¹⁵N-cholamine product. acs.org This innovative tag demonstrates a unique strategy for enhancing the capabilities of metabolomics research. nih.gov
Table 1: Properties and Advantages of ¹⁵N-Cholamine Smart Isotope Tag
| Property | Description | Advantage | Reference |
|---|---|---|---|
| ¹⁵N Isotope Enrichment | Contains a stable ¹⁵N isotope. | Provides high sensitivity and good chemical shift dispersion for NMR-based detection. | acs.orgresearchgate.net |
| Permanent Positive Charge | Possesses a permanent charge for enhanced mass spectrometry sensitivity. | Enables significant sensitivity enhancement (up to 1500-fold for some metabolites) in MS detection, particularly in positive ion mode. | acs.orgnih.gov |
| Chemoselective | Specifically tags metabolites containing a carboxyl group. | Allows for targeted analysis of the carboxyl-containing metabolome in complex biological samples like serum and urine. | acs.orgnih.gov |
| Dual-Platform Compatibility | The tag and its labeled metabolites are detectable by both NMR and MS. | Facilitates direct correlation and integration of data from two powerful, complementary analytical techniques, maximizing their combined strengths. | nih.govecut.edu.cn |
Integration of Stable Isotope Tracing with Multi-omics Data Analysis
Stable isotope tracing, particularly with ¹⁵N-labeled compounds, is a powerful method for tracking the fate of atoms through metabolic pathways. nih.govcreative-proteomics.com The integration of this technique with multi-omics platforms—such as metabolomics, proteomics, and genomics—provides a systems-level view of cellular function and regulation. researchgate.netresearchgate.net This integrated approach allows researchers to move beyond static snapshots of metabolite levels to a dynamic understanding of metabolic fluxes and their connection to genetic and protein expression. researchgate.netacs.org
Combining ¹⁵N stable isotope labeling with high-resolution mass spectrometry-based metabolomics enables a global overview of the cellular fate of precursor metabolites. acs.orgfrontiersin.org For example, ¹⁵N-labeled precursors like glutamine can be used to trace nitrogen flow into a wide array of downstream nitrogen-containing compounds, including amino acids and nucleotides. nih.gov This is crucial in fields like cancer research, where understanding the metabolic flexibility of tumor cells is key to identifying therapeutic targets. nih.gov
Furthermore, integrating ¹⁵N tracing data with genomic and proteomic profiles can link metabolic pathways to the genes and enzymes that control them. researchgate.netbiorxiv.org Recent strategies have utilized ¹⁵N-labeled precursors in integrated genomic and mass spectrometry metabolomic approaches to discover novel compounds and connect natural product structures to their biosynthetic gene clusters. researchgate.netnih.gov This multi-omics approach is essential for elucidating complex biological phenomena, such as identifying the metabolic alterations driven by specific genetic mutations in diseases like diffuse intrinsic pontine glioma (DIPG). biorxiv.org
Computational Approaches in Isotope Tracer Data Processing and Modeling
The vast and complex datasets generated from stable isotope tracing experiments necessitate sophisticated computational tools for data processing and modeling. nih.govnih.gov These approaches are critical for correcting raw data for natural isotopic abundance, calculating isotopic enrichment, and performing metabolic flux analysis. nih.govnih.gov
Several computational frameworks and software systems have been developed to handle the high volume of data from modern ultra-high resolution mass spectrometry. nih.govmdpi.com For instance, algorithms have been designed to correct for the natural abundance of multiple isotopes simultaneously (e.g., ¹³C and ¹⁵N), which is essential for accurately interpreting dual-labeling experiments. nih.govmdpi.com Software tools like IsoCorrectoR, PolyMID-Correct, and AccuCor2 have been developed to handle the complexities of data from multiple tracers and different types of mass spectrometers. nih.gov
Beyond data correction, kinetic modeling is used to analyze and interpret the dynamics of isotope incorporation. researchgate.netcsic.es ¹⁵N tracing models, often set up in flexible modeling environments, can simulate simultaneous nitrogen transformations and quantify gross nitrogen conversion pathways and rates. researchgate.net These models can incorporate various biological processes, such as nitrification, immobilization into different organic pools, and the re-mineralization of nitrogen. researchgate.net By combining isotopic tracer data with mathematical models, researchers can predict the kinetics of isotope incorporation and gain deeper insights into the regulation of metabolic networks in various organisms, from soil microbes to yeast. csic.es
Table 2: Examples of Computational Tools and Models for Isotope Tracer Analysis
| Tool/Model Type | Function | Application Example | Reference |
|---|---|---|---|
| Natural Abundance Correction Algorithms | Corrects raw mass spectrometry data for the presence of naturally occurring heavy isotopes. | Processing dual-label (e.g., ¹³C/¹⁵N) stable isotope-resolved metabolomics (SIRM) data to determine true enrichment. | nih.govnih.gov |
| ¹⁵N Tracing Models (e.g., Ntrace) | Simulates and quantifies nitrogen transformation rates and pathways in complex systems like soil. | Analyzing nitrogen cycling, including mineralization, nitrification, and immobilization in soil ecosystems. | researchgate.net |
| Linear Inverse Ecosystem Models (LIM) with MCMC | Integrates δ¹⁵N isotopic data to constrain models of ecosystem flows and food web structures. | Recovering food web indices like nitrate (B79036) uptake and nitrogen fixation in marine planktonic ecosystems. | plos.org |
| Isotope Pattern Simulators (e.g., isotopicdist2) | Generates theoretical isotope distributions for peptides and proteins at varying enrichment levels. | Automated assignment of ¹⁵N and ¹³C enrichment levels in doubly-labeled proteins from experimental mass spectra. | acs.org |
Expanding the Scope of ¹⁵N-Labeled Probes in Complex Biological Systems
The application of ¹⁵N-labeled probes extends far beyond basic metabolic tracing and is rapidly expanding into more complex biological and clinical research areas. alfa-chemistry.comrsc.org These probes are invaluable tools for studying nitrogen metabolism, protein synthesis, and nutrient cycling in diverse systems ranging from single cells to whole organisms and ecosystems. nih.govalfa-chemistry.com
In structural biology, ¹⁵N labeling is essential for NMR studies to determine the structure of proteins and other macromolecules and to investigate protein-ligand interactions. alfa-chemistry.com In agricultural and environmental science, ¹⁵N-labeled fertilizers are used to track nitrogen uptake and distribution in plants and soil, providing critical data on nutrient cycling and soil fertility. alfa-chemistry.comfrontiersin.orgtandfonline.com
A particularly innovative frontier is the development of hyperpolarized ¹⁵N-labeled molecular imaging probes. rsc.orgnih.gov Hyperpolarization can increase the NMR signal by several orders of magnitude, allowing for real-time, non-invasive imaging of metabolic processes in vivo. rsc.orgnih.gov Compared to more common ¹³C-based probes, hyperpolarized ¹⁵N agents often have much longer signal lifetimes (T₁ values), making them better suited for imaging slower biological processes. rsc.orgnih.gov This has led to the development of ¹⁵N-probes designed as sensors for hypoxia in tumors, enzyme activity, and for tracking the activity of drug molecules. nih.govnih.gov For example, hyperpolarized ¹⁵N₂-diazirine-labeled molecules, including amino acids, sugars, and drugs, show great promise as versatile imaging tracers for a broad range of biomedical applications. nih.gov These advanced probes are opening new avenues for cancer diagnosis, monitoring therapeutic efficacy, and understanding complex disease pathophysiology in vivo. rsc.orgmdpi.compnas.org
Q & A
Q. What experimental techniques are recommended for characterizing the isotopic purity of Ethanolamine-15N Hydrochloride in solution?
Isotopic purity can be validated using nuclear magnetic resonance (NMR) spectroscopy, specifically by analyzing the splitting patterns of <sup>15</sup>N-coupled protons. For example, vicinal proton-proton coupling constants (J values) derived from NMR spectra can be compared to semiempirical predictions (e.g., the Haasnoot-Altona method) to confirm isotopic enrichment . Additionally, mass spectrometry (MS) coupled with isotope ratio analysis provides quantitative verification of <sup>15</sup>N content.
Q. How should researchers design experiments to synthesize this compound while minimizing isotopic dilution?
Synthesis protocols should prioritize stoichiometric control of <sup>15</sup>N-labeled precursors (e.g., ammonia-<sup>15</sup>N) and avoid exchangeable hydrogen environments during reactions. Reaction conditions (pH, temperature) must be optimized to prevent unintended isotopic scrambling. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the labeled compound from unlabeled byproducts .
Q. What solvent systems are suitable for studying this compound’s solubility and stability?
Polar aprotic solvents like dimethyl sulfoxide (DMSO) or deuterated water (D2O) are recommended for solubility studies due to their compatibility with ionic compounds. Stability assessments should include pH monitoring (using buffered solutions) and thermal gravimetric analysis (TGA) to detect decomposition under varying temperatures .
Advanced Research Questions
Q. How can conformational equilibria of this compound be quantified in different solvent polarities?
Rotamer populations can be determined by integrating experimental NMR coupling constants with computational models. For instance, the gauche/trans conformer ratio is influenced by solvent dielectric constants. In aqueous solutions, hydrogen bonding stabilizes gauche conformers, while nonpolar solvents favor trans configurations. Researchers should use a combination of density functional theory (DFT) calculations and variable-temperature NMR to map energy barriers between conformers .
Q. What methodological approaches resolve discrepancies in isotopic labeling efficiency reported across studies?
Heterogeneity in labeling efficiency may arise from differences in synthetic protocols or analytical calibration. A meta-analysis framework, such as the I<sup>2</sup> statistic, can quantify variability across studies by partitioning total variance into between-study (methodological) and within-study (experimental) components. Researchers should report Cohen’s κ coefficients for inter-laboratory reproducibility .
Q. How does the isotopic effect (<sup>15</sup>N vs. <sup>14</sup>N) influence the reaction kinetics of Ethanolamine Hydrochloride in enzymatic assays?
Kinetic isotope effects (KIEs) can be measured using stopped-flow spectroscopy or isotopic tracer studies. For example, <sup>15</sup>N-labeled ethanolamine may exhibit slower deamination rates due to increased bond strength in N–H bonds. Researchers should compare rate constants (kcat/KM) between labeled and unlabeled substrates under controlled pH and temperature .
Q. What validation criteria are essential for ensuring batch-to-batch consistency in this compound used in metabolic tracing studies?
Batch validation requires:
- Purity : ≥98% isotopic enrichment (verified by <sup>15</sup>N NMR or MS).
- Stability : Absence of degradation products (e.g., chloride ions detected via ion chromatography).
- Traceability : Documentation of synthetic pathways and purification steps per ISO/IEC 17043 standards .
Methodological Resources
- Data Contradiction Analysis : Apply Higgins’ heterogeneity metrics (I<sup>2</sup>, H) to evaluate variability in isotopic labeling studies .
- Experimental Design : Follow NIH guidelines for preclinical studies, including power analysis and randomization to mitigate bias .
- Instrumentation : Use calibrated NMR spectrometers (≥400 MHz) with <sup>15</sup>N probes for accurate conformational analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
